molecular formula C9H7NO3 B1313201 Methyl 5-cyano-2-hydroxybenzoate CAS No. 84437-12-7

Methyl 5-cyano-2-hydroxybenzoate

Cat. No. B1313201
CAS RN: 84437-12-7
M. Wt: 177.16 g/mol
InChI Key: WNLGGSGBOQGUHV-UHFFFAOYSA-N
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Patent
US05753670

Procedure details

Methyl 5-bromo-2-hydroxybenzoate (25.6 g, 129 mmol), copper(I) cyanide (20.8 g, 257 mmol) and copper sulfate (200 mg) were added to N-methyl-2-pyrrolidone (250 ml) and the mixture was refluxed under heating for 2 hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature and poured into a mixture of water (500 ml) and ethylenediamine (10 ml). After filtration, the filtrate was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/n-hexane=5/1) to give 3.35 g of methyl 5-cyano-2-hydroxybenzoate as a colorless solid (15%). This solid (3.35 g, 18.9 mmol) and potassium carbonate (5.23 g, 37.0 mmol) were added to N,N-dimethylformamide (45 ml), and ethyl bromoacetate (2.21 ml, 19.9 mmol) was gradually added, which was followed by stirring at room temperature for 18 hours. Water was added to the reaction mixture and the mixture was extracted with an equivalent mixture of ethyl acetate and n-hexane. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure to give a crude product of ethyl 4-cyano-2-methoxycarbonylphenoxyacetate. This product (3.39 g, 19.3 mol) was dissolved in ethanol (20 ml) and the obtained solution was gradually added to a solution of metallic sodium (622 mg, 27.1 mmol) dissolved in ethanol (50 ml). The mixture was stirred at room temperature for 45 minutes. Low boiling matters were distilled away from the reaction mixture under reduced pressure and water (200 ml) was added to the residue. Dilute hydrochloric acid was added to adjust the pH to 2-3. The resulting precipitate was collected by filtration to quantitatively give 2.98 g of ethyl 5-cyano-3-hydroxy-2-benzofurancarboxylate as a colorless solid.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[Cu][C:14]#[N:15].CN1CCCC1=O.C(N)CN>S([O-])([O-])(=O)=O.[Cu+2].O>[C:14]([C:2]1[CH:3]=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:15] |f:4.5|

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
20.8 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
250 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Name
Quantity
200 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hours under a nitrogen atmosphere
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, low boiling matters
DISTILLATION
Type
DISTILLATION
Details
were distilled away from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/n-hexane=5/1)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=C(C(=O)OC)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.